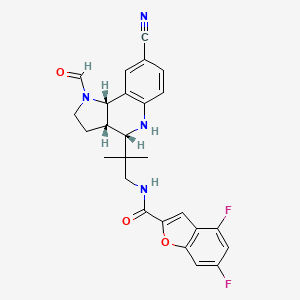

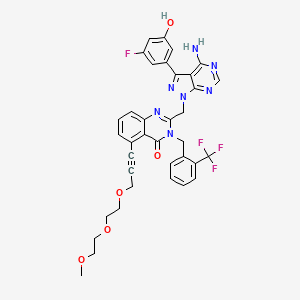

![molecular formula C19H21ClF3N5O2 B610686 (S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one CAS No. 1523406-39-4](/img/structure/B610686.png)

(S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one

Übersicht

Beschreibung

SAR405 is an inhibitor of the phosphoinositide 3-kinase (PI3K) class III isoform Vps34 (IC50 = 1.2 nM). It is without effect (IC50 > 10,000 nM) on other PI3K isoforms and mTOR. SAR405 alters vesicle trafficking and inhibits autophagy by blocking autophagosome formation. SAR405 also synergizes with the mTOR inhibitor everolimus in preventing the proliferation of renal tumor cell lines.

SAR-405 is a potent and selective PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells. SAR405 treatment also inhibits autophagy induced either by starvation or by MTOR (mechanistic target of rapamycin) inhibition. Combining SAR405 with everolimus results in a significant synergy on the reduction of cell proliferation using renal tumor cells.

Wissenschaftliche Forschungsanwendungen

Inhibitor of Autophagy

SAR405 is known as an inhibitor of autophagy . Autophagy is a mechanism of degradation and recycling of cellular components involved in survival and cell death phenomena .

Molecular Docking Studies

SAR405 has been used in molecular docking studies . For instance, it has been used as a ligand in the docking of protein-ligand complexes using Autodock Vina and AutoDock4 .

Research on Vps34

SAR405 is a highly specific inhibitor of Vps34 . Vps34 is a class III phosphatidylinositol 3-kinase that plays a key role in autophagy, endocytic trafficking, and other cellular processes .

Research on Cancer

SAR405 has been used in cancer research . For example, it has been used in studies on CDIP1 expression-induced apoptosis in MCF-7 breast cancer cells .

Research on Lysosomal Dysfunction

SAR405 has been used in studies on lysosomal dysfunction . It has been found that inhibiting PIK3C3 kinase activity with SAR405 disrupts the late endosome and lysosome compartments and results in a dysfunction of lysosomes .

Research on Cell Death Mechanisms

SAR405 has been used in studies on cell death mechanisms . It has been found that treatment of cells expressing CDIP1 with SAR405 caused a reduction in autophagy and promoted apoptosis .

Wirkmechanismus

Target of Action

SAR405 is a first-in-class, selective, and ATP-competitive inhibitor of the PI3K class III (PIK3C3) isoform Vps34 . PIK3C3/Vps34 is the lipid kinase component of the class III phosphatidylinositol 3-kinase (PtdIns3K) .

Mode of Action

SAR405 inhibits the catalytic activity of PIK3C3 . This inhibition disrupts vesicle trafficking from late endosomes to lysosomes . SAR405 treatment also inhibits autophagy induced either by starvation or by MTOR (mechanistic target of rapamycin) inhibition .

Biochemical Pathways

The primary biochemical pathway affected by SAR405 is autophagy . Autophagy is a lysosome-dependent mechanism of intracellular degradation that eliminates protein aggregates and damaged organelles . It can be upregulated under stress conditions, allowing cell survival via the degradation and recycling of proteins, carbohydrates, and lipids . SAR405’s inhibition of PIK3C3 disrupts this process .

Pharmacokinetics

Sar405 has been described as a low molecular mass kinase inhibitor of pik3c3 , which suggests it may have favorable pharmacokinetic properties.

Result of Action

The inhibition of PIK3C3 by SAR405 disrupts vesicle trafficking and inhibits autophagy . This can lead to a dysfunction of lysosomes . Additionally, combining SAR405 with everolimus, an FDA-approved MTOR inhibitor, results in a significant synergy on the reduction of cell proliferation using renal tumor cells . This indicates a potential therapeutic application for PIK3C3 inhibitors in cancer .

Action Environment

It’s worth noting that the effectiveness of sar405 can be enhanced when combined with other agents, such as the mtor inhibitor everolimus .

Eigenschaften

IUPAC Name |

(8S)-9-[(5-chloropyridin-3-yl)methyl]-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClF3N5O2/c1-12-11-30-5-4-26(12)16-7-17(29)27-3-2-15(19(21,22)23)28(18(27)25-16)10-13-6-14(20)9-24-8-13/h6-9,12,15H,2-5,10-11H2,1H3/t12-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDQRCUBFSRAFI-DOMZBBRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=CC(=O)N3CCC(N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COCCN1C2=CC(=O)N3CC[C@H](N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClF3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

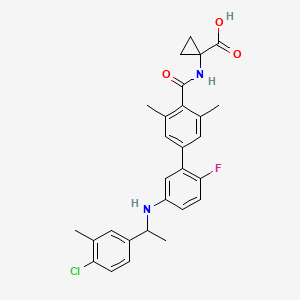

![1H-Indole-1-propanamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-5-fluoro-alpha-hydroxy-alpha-methyl-, (alphaR)-](/img/structure/B610603.png)

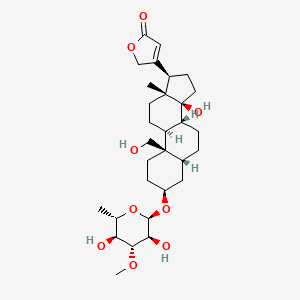

![6-(2-((4-Amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide](/img/structure/B610608.png)

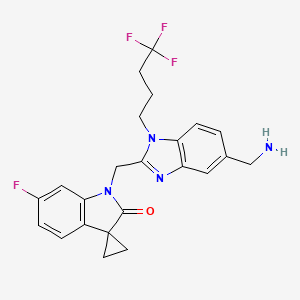

![2-(dimethylamino)-5-(2-methylpropanoylamino)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B610616.png)